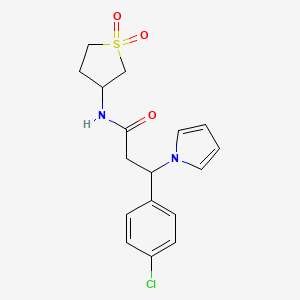![molecular formula C23H29N5O B10999378 1-(2-Phenylethyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea](/img/structure/B10999378.png)
1-(2-Phenylethyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENETHYL-N’-{[1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)CYCLOHEXYL]METHYL}UREA is a complex organic compound that features a triazolopyridine moiety, a phenethyl group, and a cyclohexylmethyl group linked through a urea bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENETHYL-N’-{[1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)CYCLOHEXYL]METHYL}UREA typically involves multiple steps:
-
Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized via a microwave-mediated, catalyst-free method using enaminonitriles and benzohydrazides. This reaction proceeds through a transamidation mechanism followed by nucleophilic addition and condensation .
-
Attachment of the Cyclohexylmethyl Group: : The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclohexylmethyl halide reacts with the triazolopyridine intermediate.
-
Formation of the Urea Linkage: : The final step involves the reaction of the triazolopyridine-cyclohexylmethyl intermediate with phenethyl isocyanate to form the urea linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the microwave-mediated steps and large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of phenethyl alcohol or phenethyl ketone derivatives.
-
Reduction: : Reduction reactions can target the triazolopyridine ring or the urea linkage, potentially leading to ring-opened or reduced urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Phenethyl alcohol, phenethyl ketone.
Reduction: Reduced triazolopyridine derivatives, reduced urea derivatives.
Substitution: Various substituted cyclohexylmethyl derivatives.
Scientific Research Applications
N-PHENETHYL-N’-{[1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)CYCLOHEXYL]METHYL}UREA has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways .
-
Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids, and its effects on cellular processes.
-
Industrial Applications: : It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-PHENETHYL-N’-{[1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)CYCLOHEXYL]METHYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine Derivatives: These compounds share the triazolopyridine core and exhibit similar biological activities, such as kinase inhibition.
Phenethyl Urea Derivatives: Compounds with a phenethyl group linked through a urea bond, which may have similar pharmacological properties.
Uniqueness
N-PHENETHYL-N’-{[1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)CYCLOHEXYL]METHYL}UREA is unique due to the combination of its structural features, including the triazolopyridine core, phenethyl group, and cyclohexylmethyl group. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C23H29N5O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl]urea |
InChI |
InChI=1S/C23H29N5O/c29-22(24-15-12-19-9-3-1-4-10-19)25-18-23(13-6-2-7-14-23)17-21-27-26-20-11-5-8-16-28(20)21/h1,3-5,8-11,16H,2,6-7,12-15,17-18H2,(H2,24,25,29) |
InChI Key |
FQVHFNWAKHBTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CNC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


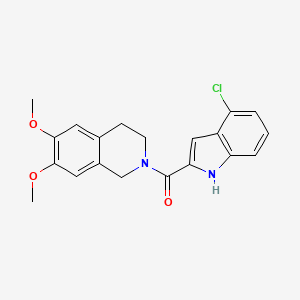
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B10999313.png)
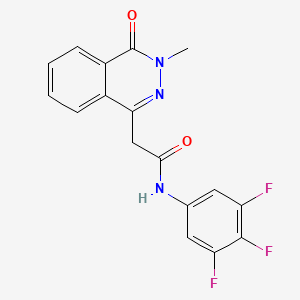
![N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyrazine-2-carboxamide](/img/structure/B10999318.png)
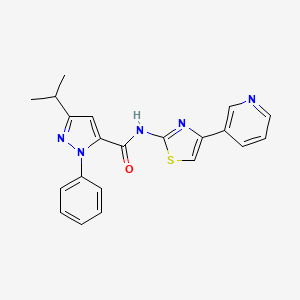
![2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10999344.png)
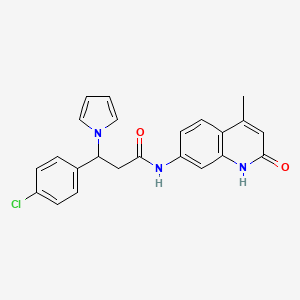
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide](/img/structure/B10999355.png)
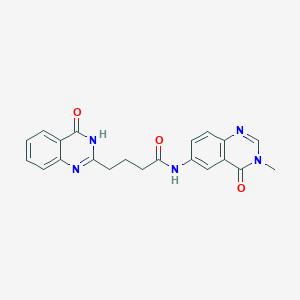
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10999365.png)
![7-(4-chlorophenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10999371.png)
![N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]-beta-alanine](/img/structure/B10999389.png)
![(6-methoxy-4,5-dihydro-2H-benzo[g]indazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10999396.png)
